molecular formula C19H23N4O6PS B1144170 S-Benzoylthiamine O-monophosphate CAS No. 137-74-6

S-Benzoylthiamine O-monophosphate

Cat. No. B1144170
CAS RN: 137-74-6
M. Wt: 466.453
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Benfotiamine is a thioester that is a synthetic analogue of thiamine obtained by acylative cleavage of the thiazole ring and O-phospohorylation. It has a role as an immunological adjuvant, a nutraceutical, an antioxidant, a provitamin B1 and a protective agent. It is an aminopyrimidine, a member of formamides, an organic phosphate and a thioester. It derives from a thiamine(1+).
Benfotiamine has been investigated for the treatment and prevention of Diabetic Nephropathy and Diabetes Mellitus, Type 2.

Scientific Research Applications

Synthesis and Properties

S-Benzoylthiamine O-monophosphate has been synthesized and its properties investigated. It is a stable crystalline substance, exhibiting thiamine activity approximately equivalent to thiamine hydrochloride in thiamine-requiring microorganisms and is easily absorbed, particularly by oral administration (Wada et al., 1961).

Biological Activity

S-Benzoylthiamine O-monophosphate (BTMP) is de-S-benzoylated to thiamine monophosphate (TMP) by certain compounds, showing thiamine activity in specific contexts. However, this reaction is not triggered by all reducing agents, indicating a selective mechanism possibly involving transbenzoylation (Hiraoka & Shimamoto, 1962).

Potential Therapeutic Applications

Benfotiamine, a derivative of S-Benzoylthiamine O-monophosphate, shows promise in preventing the formation of advanced glycation endproducts (AGEs), reducing hyperglycemia-induced damage and neuropathic sensory symptoms. Recent studies present conflicting results, necessitating further research, particularly regarding its use in treating vascular and diabetes complications (Stirban et al., 2014).

Biochemical Mechanisms

Benfotiamine administration increases levels of intracellular thiamine diphosphate, a cofactor for transketolase, resulting in reduced tissue levels of AGEs. The elevated level of AGEs has been implicated in the induction and progression of diabetes-associated complications (Balakumar et al., 2010).

Antinociceptive Effects

Studies suggest that Prostatic acid phosphatase (PAP) may play a crucial role in the antinociceptive effects of thiamine and S-Benzoylthiamine O-monophosphate. This highlights a novel phosphatase-independent function for PAP (Hurt et al., 2012).

Broader Therapeutic Significance

Benfotiamine has demonstrated antioxidative and anti-inflammatory properties, with potential significance in treating secondary diabetic complications and various inflammatory complications such as uveitis and endotoxemia. Recent studies indicate its possible use in preventing symptoms associated with HIV and COVID-19 (Allowitz et al., 2022).

properties

IUPAC Name

S-[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] benzenecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNNPSLJPBRMLZ-LGMDPLHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOP(=O)(O)O)\SC(=O)C2=CC=CC=C2)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N4O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benfotiamine

CAS RN

22457-89-2
Record name Benfotiamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11748
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benfotiamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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